molecular formula C13H16N2O4 B2584463 Benzyl (R)-(5-oxo-1,4-oxazepan-6-YL)carbamate CAS No. 2102412-69-9

Benzyl (R)-(5-oxo-1,4-oxazepan-6-YL)carbamate

Cat. No.: B2584463
CAS No.: 2102412-69-9
M. Wt: 264.281
InChI Key: ILDUBUSVCKYGOV-LLVKDONJSA-N
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Description

Benzyl ®-(5-oxo-1,4-oxazepan-6-YL)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly interesting due to its unique structure, which includes an oxazepane ring, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    One-Pot Procedure: An efficient one-pot procedure for the Hofmann rearrangement of aromatic and aliphatic amides provides benzyl carbamates in high yields.

    Three-Component Coupling: A three-component coupling of amines, carbon dioxide, and halides enables the synthesis of carbamates in the presence of cesium carbonate and tetrabutylammonium iodide.

Industrial Production Methods: Industrial production of benzyl carbamates often involves the use of protecting groups such as t-butyloxycarbonyl (Boc) and carboxybenzyl (CBz), which can be installed and removed under relatively mild conditions .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzyl ®-(5-oxo-1,4-oxazepan-6-YL)carbamate can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where the benzyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various halides and nucleophiles.

Major Products Formed:

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Chemistry: Benzyl ®-(5-oxo-1,4-oxazepan-6-YL)carbamate is used as an intermediate in the synthesis of complex organic molecules. It serves as a protecting group for amines in peptide synthesis .

Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can act as an inhibitor or substrate in enzymatic reactions.

Industry: In the industrial sector, benzyl carbamates are used in the production of polymers, agrochemicals, and pharmaceuticals.

Comparison with Similar Compounds

Uniqueness: Benzyl ®-(5-oxo-1,4-oxazepan-6-YL)carbamate is unique due to its oxazepane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of more complex molecules and enhances its utility in various scientific and industrial applications.

Properties

IUPAC Name

benzyl N-[(6R)-5-oxo-1,4-oxazepan-6-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c16-12-11(9-18-7-6-14-12)15-13(17)19-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,16)(H,15,17)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDUBUSVCKYGOV-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C(=O)N1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H](C(=O)N1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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